molecular formula C14H22N4O4 B032229 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine CAS No. 152120-54-2

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Cat. No.: B032229
CAS No.: 152120-54-2
M. Wt: 310.35 g/mol
InChI Key: QFNFDHNZVTWZED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various biochemical compounds , suggesting that its targets could be diverse and context-dependent.

Mode of Action

It is known to be involved in the synthesis of other compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that it may be involved in the biochemical pathways related to the synthesis of this alkaloid.

Result of Action

Given its role in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin , it can be inferred that its action results in the formation of this alkaloid.

Action Environment

The action, efficacy, and stability of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine are likely influenced by various environmental factors, including the conditions under which the chemical reactions it is involved in are carried out . These could include factors such as temperature, pH, and the presence of other compounds.

Preparation Methods

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is typically prepared by reacting 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction while optimizing the conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: N,N’-Di-Boc-1H-pyrazole-1-carboximidamide can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar functional groups but differ in their specific structures and applications, highlighting the uniqueness of N,N’-Di-Boc-1H-pyrazole-1-carboximidamide.

Properties

CAS No.

152120-54-2

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)

InChI Key

QFNFDHNZVTWZED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

Appearance

Powder

Pictograms

Irritant

Synonyms

[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester;  [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester;  1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H-

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?

A: this compound is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.

Q2: How is this compound used in the synthesis of modified peptides?

A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting this compound with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.

Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?

A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.

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